Methyl N,O-bis(tert-butoxycarbonyl)-L-serinate
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Overview
Description
Methyl N,O-bis(tert-butoxycarbonyl)-L-serinate is a derivative of L-serine, an amino acid that plays a crucial role in various metabolic processes. This compound is often used as a protecting group in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N,O-bis(tert-butoxycarbonyl)-L-serinate typically involves the protection of the hydroxyl and amino groups of L-serine. One common method is to react L-serine with tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl N,O-bis(tert-butoxycarbonyl)-L-serinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its original amino acid form.
Substitution: The tert-butoxycarbonyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include deprotected L-serine, various oxides, and substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl N,O-bis(tert-butoxycarbonyl)-L-serinate has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis reactions.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl N,O-bis(tert-butoxycarbonyl)-L-serinate involves its ability to protect the hydroxyl and amino groups of L-serine. This protection prevents unwanted side reactions during peptide synthesis and other chemical processes. The tert-butoxycarbonyl groups can be easily removed under acidic conditions, revealing the functional groups for further reactions.
Comparison with Similar Compounds
Similar Compounds
N,O-bis(tert-butoxycarbonyl)-L-serine: Similar structure but without the methyl ester group.
N,O-bis(tert-butoxycarbonyl)-L-alanine: Similar protecting groups but derived from L-alanine instead of L-serine.
Uniqueness
Methyl N,O-bis(tert-butoxycarbonyl)-L-serinate is unique due to its specific protecting groups and the presence of the methyl ester, which provides additional stability and versatility in synthetic applications.
Properties
Molecular Formula |
C14H25NO7 |
---|---|
Molecular Weight |
319.35 g/mol |
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(2-methylpropan-2-yl)oxycarbonyloxy]propanoate |
InChI |
InChI=1S/C14H25NO7/c1-13(2,3)21-11(17)15-9(10(16)19-7)8-20-12(18)22-14(4,5)6/h9H,8H2,1-7H3,(H,15,17)/t9-/m0/s1 |
InChI Key |
IKRGHSKDRWVONY-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COC(=O)OC(C)(C)C)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
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